Cas no 132034-89-0 (4-Iododibenzothiophene)

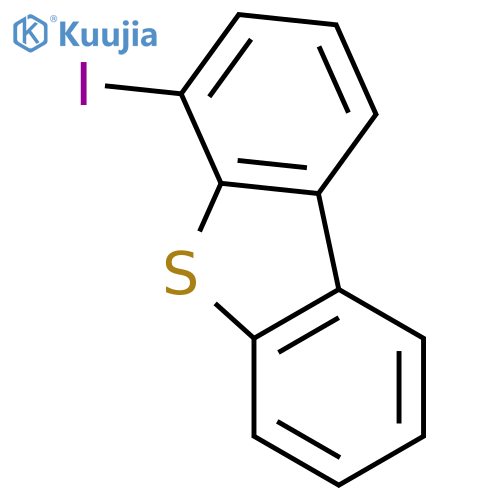

4-Iododibenzothiophene structure

商品名:4-Iododibenzothiophene

CAS番号:132034-89-0

MF:C12H7IS

メガワット:310.153454065323

MDL:MFCD00159895

CID:827604

PubChem ID:253662266

4-Iododibenzothiophene 化学的及び物理的性質

名前と識別子

-

- 4-Iododibenzo[b,d]thiophene

- 4-Iododibenzothiophene

- 4-iodo-dibenzothiophene

- 4-Jod-dibenzothiophen

- AC1L9Y9X

- AC1Q4P99

- AK136636

- dibenzo[b,d]thiophene, 4-iodo-

- KB-242453

- SureCN355686

- SKILYZCQRUBEIH-UHFFFAOYSA-N

- InChI=1/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7

- DB-027073

- SB66783

- SY030029

- 6-IODO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- SCHEMBL355686

- AKOS022171946

- DTXSID10332506

- DS-5549

- I0947

- Dibenzothiophene, 4-iodo-

- CS-W012068

- 132034-89-0

- MFCD00159895

- C12H7IS

-

- MDL: MFCD00159895

- インチ: InChI=1S/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H

- InChIKey: SKILYZCQRUBEIH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C3=C(C(=CC=C3)I)S2

計算された属性

- せいみつぶんしりょう: 309.93091

- どういたいしつりょう: 309.93132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

- 密度みつど: 1.832±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 100.0 to 104.0 deg-C

- ようかいど: Insuluble (1.5E-4 g/L) (25 ºC),

- PSA: 0

4-Iododibenzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB456486-1 g |

4-Iododibenzothiophene; . |

132034-89-0 | 1g |

€95.30 | 2023-07-18 | ||

| Chemenu | CM159985-25g |

4-Iododibenzo[b,d]thiophene |

132034-89-0 | 95%+ | 25g |

$254 | 2024-08-02 | |

| Chemenu | CM159985-5g |

4-Iododibenzo[b,d]thiophene |

132034-89-0 | 95%+ | 5g |

$67 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40140-25g |

4-Iododibenzo[b,d]thiophene |

132034-89-0 | 98% | 25g |

¥1112.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40140-5g |

4-Iododibenzo[b,d]thiophene |

132034-89-0 | 98% | 5g |

¥279.0 | 2023-09-07 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB29081-5g |

4-Iododibenzothiophene |

132034-89-0 | 97% | 5g |

629.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB29081-25g |

4-Iododibenzothiophene |

132034-89-0 | 97% | 25g |

2281.00 | 2021-07-09 | |

| Chemenu | CM159985-1g |

4-Iododibenzo[b,d]thiophene |

132034-89-0 | 95%+ | 1g |

$39 | 2022-06-13 | |

| Chemenu | CM159985-5g |

4-Iododibenzo[b,d]thiophene |

132034-89-0 | 95%+ | 5g |

$153 | 2021-06-16 | |

| Chemenu | CM159985-100g |

4-Iododibenzo[b,d]thiophene |

132034-89-0 | 95%+ | 100g |

$1699 | 2021-06-16 |

4-Iododibenzothiophene 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

132034-89-0 (4-Iododibenzothiophene) 関連製品

- 36748-88-6(3-IodobenzoBthiophene)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:132034-89-0)4-Iododibenzothiophene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:132034-89-0)4-Iododibenzothiophene

清らかである:99%/99%

はかる:25g/100g

価格 ($):260.0/798.0